molecular formula C19H20N4O4S2 B10990594 Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10990594
M. Wt: 432.5 g/mol
InChI Key: RGXUVARJPQMJNC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a furan ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with 4,6-dimethylpyrimidine, the compound undergoes a thiolation reaction to introduce the sulfanyl group.

    Furan Ring Attachment: The furan ring is then attached via a carbonyl linkage, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Thiazole Ring Formation: The thiazole ring is synthesized separately and then coupled with the intermediate product from the previous steps.

    Final Coupling and Esterification: The final step involves coupling the thiazole intermediate with ethyl chloroformate to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and ring systems. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that integrates various pharmacologically significant moieties, including a pyrimidine ring and a thiazole structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

PropertyValue
Molecular Formula C18H20N6O4S3
Molecular Weight 434.56 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and ethanol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing pyrimidine and thiazole derivatives. This compound has demonstrated significant activity against various bacterial strains.

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens, indicating moderate to high antibacterial activity .

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. The thiazole moiety is known for its ability to interact with cellular targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Mechanism of Action:
    • Induction of reactive oxygen species (ROS)
    • Activation of caspase pathways leading to cell death

In one study, treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours .

Case Studies

Several case studies have been conducted to evaluate the biological effects of thiazole and pyrimidine-containing compounds:

  • Study on Antibacterial Activity:
    • A comparative analysis was performed on various derivatives of thiazoles, revealing that those with pyrimidine substituents exhibited enhanced antibacterial properties due to increased membrane permeability .
  • Study on Anticancer Effects:
    • A recent investigation into the effects of similar compounds on tumor growth in vivo showed that administration led to a significant decrease in tumor size in xenograft models, suggesting potential for therapeutic use .

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H20N4O4S2/c1-5-26-17(25)15-12(4)22-19(29-15)23-16(24)14-7-6-13(27-14)9-28-18-20-10(2)8-11(3)21-18/h6-8H,5,9H2,1-4H3,(H,22,23,24)

InChI Key

RGXUVARJPQMJNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C)C

Origin of Product

United States

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